![molecular formula C10H13ClO2 B2607535 2-(4-Chlorophenoxy)-2-methylpropan-1-ol CAS No. 14200-96-5](/img/structure/B2607535.png)
2-(4-Chlorophenoxy)-2-methylpropan-1-ol
Overview
Description
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include aspects like melting point, boiling point, solubility, and reactivity. Unfortunately, specific information about the physical and chemical properties of “2-(4-Chlorophenoxy)-2-methylpropan-1-ol” is not available in the searched resources .Scientific Research Applications
Agricultural Herbicide
2-(4-Chlorophenoxy)-2-methylpropan-1-ol: is primarily used as a selective herbicide . It’s effective against a broad range of weeds, particularly in cereal crops like wheat and barley. The compound works by mimicking natural plant hormones, causing uncontrolled growth that leads to the death of the targeted weeds.
Plant Growth Regulation
This compound also finds application in modulating plant growth. It can be used to manage plant size, flower development, and fruit ripening. This is particularly useful in controlled environment agriculture where precise growth patterns are desirable .
Research on Stress Physiology
In scientific studies, 2-(4-Chlorophenoxy)-2-methylpropan-1-ol is used to induce stress conditions in plants to study their responses. This helps in understanding how plants cope with herbicide exposure and can lead to the development of more resilient crop varieties .
Environmental Fate Studies
The environmental impact of this compound is a subject of research. Studies involve tracking its degradation, movement through soil and water, and its effects on non-target organisms. This is crucial for assessing its safety and ecological footprint .
Biochemical Research
At a biochemical level, researchers use this compound to study the enzyme activity in plants. It affects enzymes related to growth and stress responses, providing insights into the biochemical pathways of plant physiology .
Controlled Release Systems
2-(4-Chlorophenoxy)-2-methylpropan-1-ol: is used in developing controlled release systems in agriculture. These systems aim to deliver the herbicide in a targeted manner, reducing the amount needed and minimizing environmental impact .
Future Directions
Mechanism of Action
Target of Action
It is structurally similar to clofibrate , a fibric acid derivative used to treat hypertriglyceridemia and high cholesterol . Clofibrate increases the activity of extrahepatic lipoprotein lipase (LL), thereby increasing lipoprotein triglyceride lipolysis .
Mode of Action
Based on its structural similarity to clofibrate , it may also act by increasing the activity of lipoprotein lipase, leading to increased lipoprotein triglyceride lipolysis . This results in the degradation of chylomicrons, conversion of VLDLs to LDLs, and conversion of LDLs to HDL .
Biochemical Pathways
Based on its similarity to clofibrate , it may affect lipid metabolism pathways, particularly those involving lipoproteins. The compound may promote the breakdown of triglycerides in lipoproteins, leading to changes in lipoprotein composition and potentially affecting downstream lipid metabolism processes .
Pharmacokinetics
Based on its structural similarity to clofibrate , it may be expected to have similar pharmacokinetic properties. Clofibrate is known to be well-absorbed and undergoes extensive metabolism in the liver .
Result of Action
Based on its similarity to clofibrate , it may lead to changes in lipoprotein composition, specifically a decrease in VLDL and an increase in HDL . This could potentially lead to a reduction in serum triglycerides and cholesterol, which are risk factors for cardiovascular disease .
Action Environment
It is known that many factors can influence the action of similar compounds, including individual genetic variations, diet, and other environmental exposures
properties
IUPAC Name |
2-(4-chlorophenoxy)-2-methylpropan-1-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClO2/c1-10(2,7-12)13-9-5-3-8(11)4-6-9/h3-6,12H,7H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQAGJZPXZKSOSF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)OC1=CC=C(C=C1)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.66 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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